molecular formula C24H24N2O4 B11949425 N,N'-Bis(3,4-dimethoxybenzylidene)-1,4-phenylenediamine CAS No. 122904-08-9

N,N'-Bis(3,4-dimethoxybenzylidene)-1,4-phenylenediamine

Cat. No.: B11949425
CAS No.: 122904-08-9
M. Wt: 404.5 g/mol
InChI Key: AOJIIZRJWDDLJX-UHFFFAOYSA-N
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Description

N,N’-Bis(3,4-dimethoxybenzylidene)-1,4-phenylenediamine is a Schiff base compound derived from the condensation of 3,4-dimethoxybenzaldehyde and 1,4-phenylenediamine. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(3,4-dimethoxybenzylidene)-1,4-phenylenediamine typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 1,4-phenylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(3,4-dimethoxybenzylidene)-1,4-phenylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine groups (-C=N-) to amine groups (-C-NH-).

    Substitution: The methoxy groups (-OCH3) on the benzene rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.

Mechanism of Action

The mechanism of action of N,N’-Bis(3,4-dimethoxybenzylidene)-1,4-phenylenediamine largely depends on its ability to form complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The imine groups (-C=N-) in the Schiff base can coordinate with metal ions, altering their electronic properties and reactivity .

Comparison with Similar Compounds

Properties

CAS No.

122904-08-9

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-[4-[(3,4-dimethoxyphenyl)methylideneamino]phenyl]methanimine

InChI

InChI=1S/C24H24N2O4/c1-27-21-11-5-17(13-23(21)29-3)15-25-19-7-9-20(10-8-19)26-16-18-6-12-22(28-2)24(14-18)30-4/h5-16H,1-4H3

InChI Key

AOJIIZRJWDDLJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

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